molecular formula C11H6ClFN4 B8346307 4-(2-Amino-6-chloro-4-pyrimidinyl)-2-fluorobenzonitrile

4-(2-Amino-6-chloro-4-pyrimidinyl)-2-fluorobenzonitrile

Cat. No.: B8346307
M. Wt: 248.64 g/mol
InChI Key: MPRUVZCRPXZGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-6-chloro-4-pyrimidinyl)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C11H6ClFN4 and its molecular weight is 248.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6ClFN4

Molecular Weight

248.64 g/mol

IUPAC Name

4-(2-amino-6-chloropyrimidin-4-yl)-2-fluorobenzonitrile

InChI

InChI=1S/C11H6ClFN4/c12-10-4-9(16-11(15)17-10)6-1-2-7(5-14)8(13)3-6/h1-4H,(H2,15,16,17)

InChI Key

MPRUVZCRPXZGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC(=N2)N)Cl)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25 mL sealable tube under argon were combined (4-cyano-3-fluorophenyl)boronic acid (0.50 g, 3.03 mmol), 4,6-dichloro-2-pyrimidinamine (0.497 g, 3.03 mmol), saturated aqueous NaHCO3 (4.04 mL), and 1,4-dioxane (16.2 mL), and the mixture was degassed with argon for 5 minutes. Pd(Ph3P)4 (0.175 g, 0.152 mmol) was added, the vial was sealed, and the reaction mixture was stirred for 16 hours at 95° C. The reaction was cooled to room temperature, filtered through a plug of celite503, and concentrated. The resulting orange tar was partitioned between EtOAc and water. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated. The resulting orange solid was sonicated in CHCl3 (50 mL) for 2 minutes. The mixture was filtrated, the solid was washed with CHCl3, and the filtrate was concentrated. Flash chromatography on SiO2 (40 g) of the resulting residue (gradient: 100% CHCl3 to 5% EtOAc/CHCl3) afforded the title compound (267 mg, 32%) as a yellow solid. LC-MS (ES) m/z=249 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
solvent
Reaction Step One
Quantity
0.175 g
Type
catalyst
Reaction Step Two
Yield
32%

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